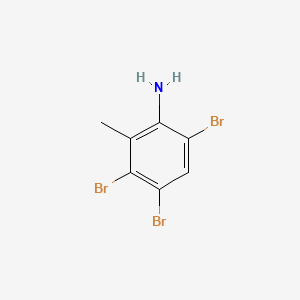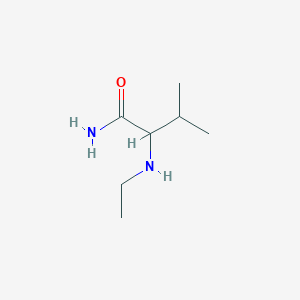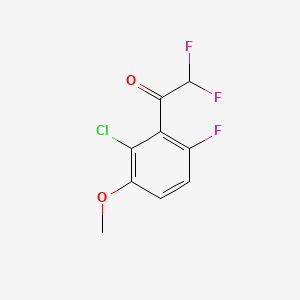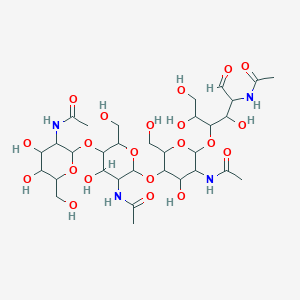
(R)-tert-Butyl 4-(3-hydroxypyrrolidin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl 4-(3-hydroxypyrrolidin-1-yl)benzoate is a chiral compound that has garnered interest in various fields of scientific research. This compound features a benzoate ester linked to a pyrrolidine ring, which is further substituted with a hydroxyl group. The presence of the chiral center at the pyrrolidine ring makes it an important molecule for stereoselective synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 4-(3-hydroxypyrrolidin-1-yl)benzoate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.
Esterification: The final step involves the esterification of the hydroxylated pyrrolidine with tert-butyl 4-benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 4-(3-hydroxypyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
®-tert-Butyl 4-(3-hydroxypyrrolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 4-(3-hydroxypyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The hydroxyl group and the ester moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The chiral nature of the compound allows for selective interactions with biological molecules, leading to specific effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(3-hydroxypyrrolidin-1-yl)benzoate: The racemic mixture of the compound.
tert-Butyl 4-(3-aminopyrrolidin-1-yl)benzoate: A similar compound with an amino group instead of a hydroxyl group.
tert-Butyl 4-(3-methoxypyrrolidin-1-yl)benzoate: A similar compound with a methoxy group instead of a hydroxyl group.
Uniqueness
®-tert-Butyl 4-(3-hydroxypyrrolidin-1-yl)benzoate is unique due to its chiral nature, which allows for enantioselective interactions in chemical and biological systems. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
tert-butyl 4-[(3R)-3-hydroxypyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)11-4-6-12(7-5-11)16-9-8-13(17)10-16/h4-7,13,17H,8-10H2,1-3H3/t13-/m1/s1 |
InChI Key |
RZAKMOTWMKKZBO-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)N2CC[C@H](C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)N2CCC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


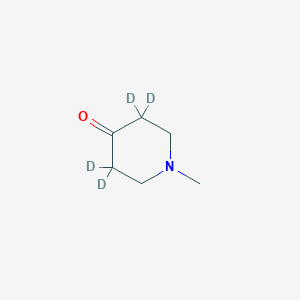
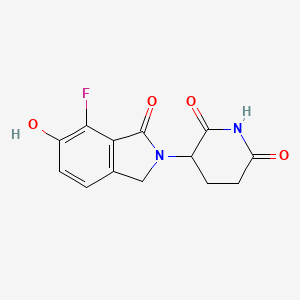
![(5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol](/img/structure/B14775156.png)
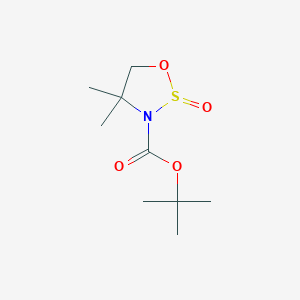
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14775164.png)
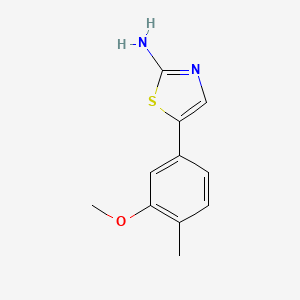
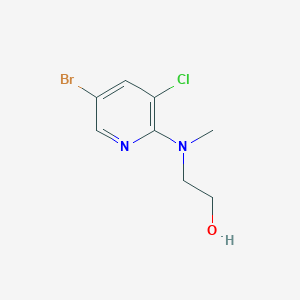
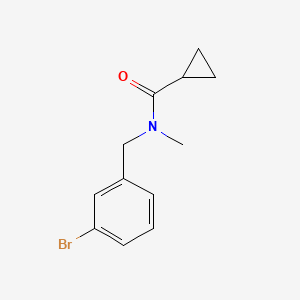

![ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14775184.png)
